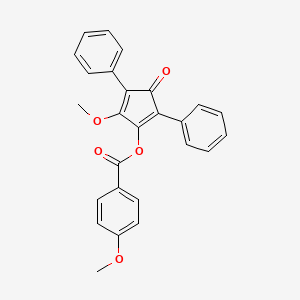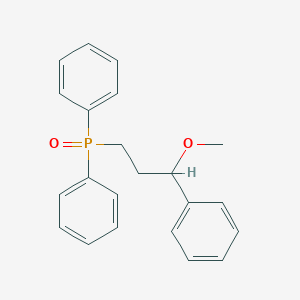
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide is a chemical compound with the molecular formula C22H23O2P It is known for its unique structure, which includes a phosphane oxide group attached to a 3-methoxy-3-phenylpropyl chain and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine oxide with 3-methoxy-3-phenylpropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of phosphines.
Scientific Research Applications
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the 3-methoxy-3-phenylpropyl group.
Diphenylphosphine oxide: Similar but lacks the additional phenyl group.
(3-Methoxy-3-phenylpropyl)phosphine oxide: Similar but lacks one of the diphenyl groups.
Uniqueness
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide is unique due to the presence of both the 3-methoxy-3-phenylpropyl group and the diphenyl groups
Properties
CAS No. |
22966-75-2 |
|---|---|
Molecular Formula |
C22H23O2P |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3-diphenylphosphoryl-1-methoxypropyl)benzene |
InChI |
InChI=1S/C22H23O2P/c1-24-22(19-11-5-2-6-12-19)17-18-25(23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
InChI Key |
XIJNEXYOTZCFMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
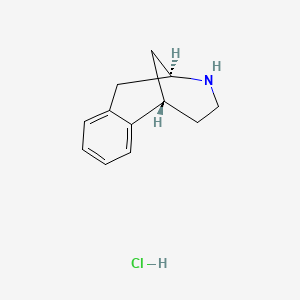
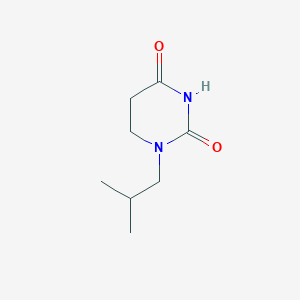
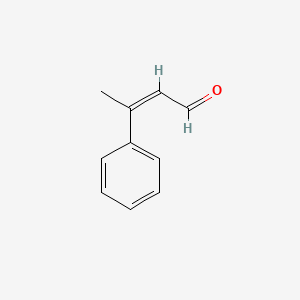
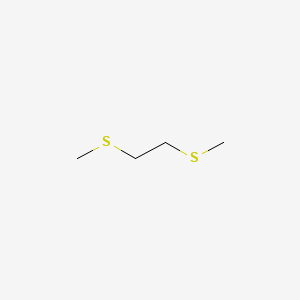
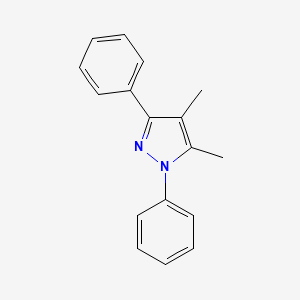
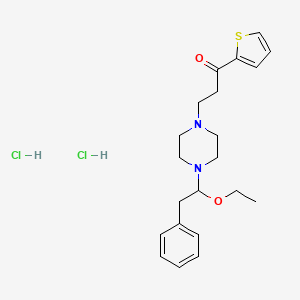
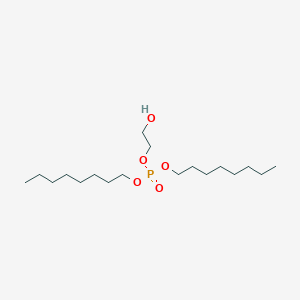
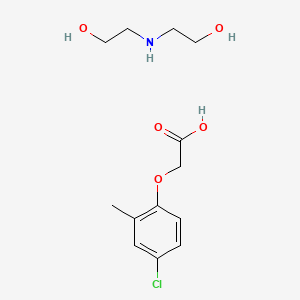
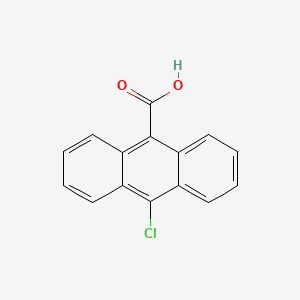
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
